molecular formula C17H18INO2 B1257578 Unii-8aap8G8ode CAS No. 918657-07-5

Unii-8aap8G8ode

Cat. No.: B1257578
CAS No.: 918657-07-5
M. Wt: 391.23 g/mol
InChI Key: BHMLFPOTZYRDKA-KAJUPPCBSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

UNII-8AAP8G8ODE is a Unique Ingredient Identifier (UNII) assigned under the Global Substance Registration System (GSRS), a collaborative initiative by the U.S. Food and Drug Administration (FDA) and the National Center for Advancing Translational Sciences (NCATS). The GSRS provides rigorous, manually curated scientific descriptions for over 100,000 substances critical to medicine and translational research, ensuring regulatory-grade identification and classification . This identifier is part of a public dataset designed to standardize substance characterization, enabling unambiguous referencing in pharmacological, toxicological, and regulatory contexts.

Properties

CAS No.

918657-07-5

Molecular Formula

C17H18INO2

Molecular Weight

391.23 g/mol

IUPAC Name

(2S)-2-[(S)-(2-(123I)iodanylphenoxy)-phenylmethyl]morpholine

InChI

InChI=1S/C17H18INO2/c18-14-8-4-5-9-15(14)21-17(13-6-2-1-3-7-13)16-12-19-10-11-20-16/h1-9,16-17,19H,10-12H2/t16-,17-/m0/s1/i18-4

InChI Key

BHMLFPOTZYRDKA-KAJUPPCBSA-N

SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3I

Isomeric SMILES

C1CO[C@@H](CN1)[C@H](C2=CC=CC=C2)OC3=CC=CC=C3[123I]

Canonical SMILES

C1COC(CN1)C(C2=CC=CC=C2)OC3=CC=CC=C3I

Synonyms

(123I)INER
INER cpd

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

Due to the absence of explicit structural or functional data for UNII-8AAP8G8ODE in the provided evidence, this section outlines a methodological framework for comparing similar compounds, adhering to regulatory and academic standards.

Structural Similarity

Structurally analogous compounds typically share core molecular frameworks but differ in substituents, metal ions, or functional groups. For example:

  • Metal substitution : Compounds like Ag (silver) or Cu (copper) complexes may exhibit similar coordination geometries but divergent reactivity or stability .
  • Functional group variation : Phosphorus-containing compounds (e.g., 9,10-dihydro-9-oxa-10-phosphaphenanthrene-10-oxide, DiDOPO) may differ in flame-retardant efficacy based on substituent electronegativity or steric effects .

Hypothetical Structural Comparison Table (based on ):

Compound Core Structure Key Substituent Application
This compound Not specified Pending GSRS data Medicinal/regulatory use
DiDOPO derivative Phosphaphenanthrene oxide Phenyl-ethyl bridge Flame retardant
Ag/Zn inorganic salts Metal-ligand complex Ag⁺/Zn²⁺ ions Catalytic/antimicrobial

Functional Similarity

Functionally similar compounds are grouped by shared applications, such as therapeutic use or industrial roles. For instance:

  • Medicinal compounds : UNII identifiers are often assigned to active pharmaceutical ingredients (APIs) with mechanisms comparable to FDA-approved drugs (e.g., kinase inhibitors or antibiotics).
  • Regulatory harmonization : Substances with Unique Formula Identifiers (UFIs) under the CLP Regulation (e.g., E600-30P1-S00Y-5079) share compliance frameworks with UNIIs but apply to mixtures rather than single ingredients .

Functional Comparison Table (based on ):

Identifier Type Scope Regulatory Use Example
UNII Single substances Drug registration, pharmacovigilance This compound
UFI Chemical mixtures Poison control, emergency response UFI:E600-30P1-S00Y-5079
CAS Number Broad chemical entities Academic/industrial standardization CAS 7732-18-5 (Water)

Research Findings and Limitations

  • Further analysis requires direct access to the GSRS database (https://gsrs.ncats.nih.gov/app/substances ) .
  • Methodological Rigor: Comparative studies must adhere to IUPAC nomenclature, standardized units (SI), and reproducible experimental protocols, as emphasized in chemical research guidelines .

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